molecular formula C16H10FN3OS2 B2991563 5-(4-Fluorophenyl)-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone CAS No. 1024198-99-9

5-(4-Fluorophenyl)-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone

Cat. No. B2991563
CAS RN: 1024198-99-9
M. Wt: 343.39
InChI Key: BZEXNURNNAMDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms . These compounds are known for their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar 1,2,4-triazole derivatives have been synthesized through various methods. For instance, phenacyl chloride derivatives were prepared through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride using aluminum trichloride (AlCl3) as a strong Lewis acid catalyst .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

Scientific Research Applications

Catalytic Processes and Organic Synthesis

  • Catalytic Efficiency in Addition Reactions : Tetrabutylammonium fluoride (TBAF) has been shown to catalyze the addition of trialkylsilylalkynes to ketones, including derivatives containing fluoro and thienyl groups, under mild conditions. This process allows for the synthesis of CF(3)-bearing tertiary propargylic alcohols with high yields, demonstrating the utility of fluorophenyl and thienyl ketones in organic synthesis (Chintareddy, Wadhwa, & Verkade, 2011).

Material Science and Polymer Chemistry

  • Hyperbranched Poly(Ether Ketones) : Research on the synthesis and characterization of hyperbranched poly(ether ketones) with various phenylene units has included compounds with fluoro and thienyl groups. These studies highlight the development of materials with potential applications in advanced polymer science (Agarwal, Kumar, & Maken, 2012).

Molecular Modeling and Antioxidant Evaluation

  • Antioxidant Activity of Derivatives : Novel derivatives of di-2-thienyl ketones festooned with thiazole or pyridine moiety have been evaluated for their antioxidant activities. These compounds, synthesized from precursors like the targeted ketone, exhibited significant inhibition percentages, demonstrating their potential in antioxidant applications (Althagafi, 2022).

Fluorescent Molecular Probes

  • Fluorescent Solvatochromic Dyes : Studies on fluorescent molecular probes have explored the synthesis, spectral properties, and applications of solvatochromic dyes, including those containing phenyl and fluoro groups. These compounds show strong solvent-dependent fluorescence, suitable for developing ultra-sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).

Safety And Hazards

The safety of 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent anticancer agents, as this is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

[5-(4-fluorophenyl)-3-prop-2-ynylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3OS2/c1-2-9-23-16-18-14(11-5-7-12(17)8-6-11)20(19-16)15(21)13-4-3-10-22-13/h1,3-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEXNURNNAMDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NN(C(=N1)C2=CC=C(C=C2)F)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.